molecular formula C17H13ClN2O2S B5530703 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile

5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile

Cat. No. B5530703
M. Wt: 344.8 g/mol
InChI Key: BRRZLTCZTIHYCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile involves multiple steps, including reactions with malononitrile, chloroacetone, and cyclization processes. These methods yield compounds characterized by spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, as well as X-ray crystallography for structural determination (Mabkhot et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this category is stabilized by intramolecular interactions, which can be elucidated through X-ray crystallography and DFT calculations. These studies reveal the geometry of the molecule and the presence of intramolecular charge transfer interactions, contributing to the compound's stability and reactivity (Mabkhot et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structure, with specific functional groups enabling a range of chemical reactions. For example, the presence of a cyanothiophene moiety allows for further functionalization and the formation of various derivatives with potential biological activity (Chandrappa et al., 2009).

Physical Properties Analysis

Physical properties like melting points, boiling points, solubility, and crystalline structure are critical for understanding the practical applications of these molecules. Techniques such as single-crystal X-ray diffraction provide valuable data on the crystal structure, which is essential for predicting the molecule's behavior in different environments (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds are closely linked to their molecular structure. Studies using spectroscopic methods and theoretical calculations help in understanding the electron distribution within the molecule, its reactivity, and the nature of its interactions with other molecules. These properties are crucial for designing molecules with desired chemical behaviors (Ghashang et al., 2014).

Future Directions

The future directions for research on “5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and potentially uncover new applications .

properties

IUPAC Name

5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-10-15(11(2)21)7-13(8-19)17(20-10)23-9-16(22)12-3-5-14(18)6-4-12/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRZLTCZTIHYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile

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